4,6-Dimethylbenzene-1,3-diamine

Description

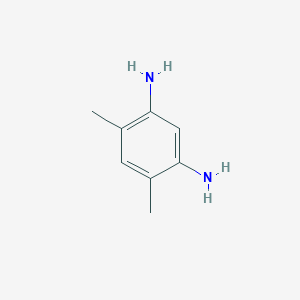

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSSXQMBIGEQGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357578 | |

| Record name | 4,6-Diamino-1,3-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3134-10-9 | |

| Record name | 4,6-Diamino-1,3-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dimethylbenzene-1,3-diamine: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethylbenzene-1,3-diamine, also known as 4,6-diamino-m-xylene, is an aromatic diamine that is gaining increasing attention as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features, characterized by a dimethyl-substituted benzene ring with two amino groups in a meta-orientation, provide a valuable scaffold for the construction of a diverse array of heterocyclic compounds. This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis and analytical protocols, and an exploration of its applications in the development of novel therapeutics, with a focus on kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in research and development. These properties dictate its solubility, reactivity, and handling requirements.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4,6-Diamino-m-xylene, 2,4-Diamino-1,3-dimethylbenzene |

| CAS Number | 3134-10-9[1] |

| Molecular Formula | C₈H₁₂N₂[1] |

| Molecular Weight | 136.19 g/mol [1] |

| Appearance | Solid |

| Melting Point | 104-108 °C[1] |

| Boiling Point | 291.5 °C at 760 mmHg[1] |

| Density | 1.076 g/cm³[1] |

| Solubility | Information on solubility in various solvents is not readily available in the provided search results. |

| Vapor Pressure | 0.00195 mmHg at 25°C[1] |

| Flash Point | 153.7 °C[1] |

Chemical Structure and Reactivity

The chemical behavior of this compound is governed by the interplay of its aromatic ring, the electron-donating methyl groups, and the nucleophilic amino groups.

The two primary amino groups are nucleophilic and readily participate in reactions with electrophiles. The presence of two electron-donating methyl groups on the benzene ring increases the electron density of the aromatic system, thereby enhancing the nucleophilicity of the amino groups compared to unsubstituted m-phenylenediamine. This heightened reactivity makes it a valuable synthon for the construction of various heterocyclic systems.

Key reactions involving this compound include:

-

Condensation Reactions: It readily condenses with dicarbonyl compounds (e.g., α-ketoesters, diketones) to form heterocyclic structures like benzodiazepines and other related fused systems.

-

Acylation and Sulfonylation: The amino groups can be easily acylated or sulfonylated using acid chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides.

-

Diazotization: The primary amino groups can undergo diazotization followed by coupling reactions to synthesize azo dyes, although this application is less prominent in the context of drug development.

Synthesis of this compound

The most common synthetic route to this compound involves the reduction of the corresponding dinitro precursor, 2,4-dimethyl-1,5-dinitrobenzene.

Sources

An In-depth Technical Guide to the Synthesis of 4,6-Dimethylbenzene-1,3-diamine

Abstract

This technical guide provides a comprehensive examination of the primary synthesis pathways for 4,6-Dimethylbenzene-1,3-diamine, a key intermediate in the production of high-performance polymers, dyes, and specialty chemicals. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and critical process parameters that govern the synthesis of this compound. The core focus is on the most industrially viable route: the dinitration of m-xylene followed by the selective reduction of the resulting 4,6-dinitro-1,3-dimethylbenzene. We will explore the mechanistic underpinnings of each step, offer detailed, field-proven experimental protocols, and present comparative data to inform process optimization and scale-up.

Introduction: Significance and Applications

This compound, also known as 2,4-diamino-m-xylene, is an aromatic diamine whose structural features—two amine groups in a meta orientation on a dimethylated benzene ring—make it a valuable building block in materials science and fine chemical synthesis. The methyl groups enhance solubility and modify the reactivity of the aromatic ring, while the diamine functionality is ideal for polymerization reactions. Its primary applications include:

-

Polymer Chemistry: It serves as a monomer or curing agent for high-performance polymers such as polyamides and polyimides, imparting thermal stability and mechanical strength.

-

Dye Synthesis: It is a precursor in the manufacturing of various azo dyes and pigments.

-

Organic Synthesis: The diamine is a versatile intermediate for creating more complex heterocyclic structures used in pharmaceuticals and agrochemicals.

Given its industrial importance, the development of efficient, scalable, and safe synthesis routes is a critical objective. This guide focuses on the most established and reliable pathway, providing the technical depth necessary for practical application.

Primary Synthesis Pathway: Dinitration of m-Xylene and Subsequent Reduction

The most logical and economically feasible approach to synthesizing this compound begins with the electrophilic nitration of commercially available m-xylene, followed by the reduction of the introduced nitro groups. This two-step process is favored for its high yields and reliance on standard industrial chemistry.

Caption: Overall two-step synthesis route from m-xylene.

Step 1: Electrophilic Dinitration of m-Xylene

The foundational step involves the introduction of two nitro groups onto the m-xylene ring. The success of this step hinges on controlling the regioselectivity to maximize the yield of the desired 4,6-dinitro isomer.

Mechanistic Rationale and Regioselectivity

The nitration of m-xylene is a classic electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile. The two methyl groups on the m-xylene ring are activating, ortho-, para-directing groups.

-

First Nitration: The first nitronium ion will add to a position that is ortho or para to both methyl groups and sterically accessible. The C4 position is para to the C1-methyl group and ortho to the C3-methyl group, making it a highly activated and favorable site for the first substitution.

-

Second Nitration: With one nitro group at the C4 position, the ring is now less activated. However, the two methyl groups still direct the second electrophilic attack. The C6 position is ortho to both the C1-methyl and C3-methyl groups, making it the most activated remaining position for the second nitration.

This strong directing effect of the methyl groups is the causal reason for the high yield of the 4,6-dinitro-1,3-dimethylbenzene isomer over other potential isomers.

Detailed Experimental Protocol: Dinitration

This protocol describes a laboratory-scale synthesis of 2,4-dinitromesitylene, a structurally similar compound, which is readily adaptable for m-xylene.[1][2]

-

Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 150 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5°C.

-

Acid Mixture Preparation: Slowly add 100 mL of concentrated nitric acid through the dropping funnel while maintaining the temperature below 10°C. This creates the "mixed acid" nitrating agent.

-

Substrate Addition: Once the mixed acid is prepared and cooled, add 50 g (0.47 mol) of m-xylene dropwise over a period of 60-90 minutes. It is critical to control the addition rate to keep the internal temperature between 25-30°C to prevent side reactions.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

Work-up and Isolation: Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring. The crude dinitroxylene will precipitate as a pale yellow solid.

-

Purification: Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper. Further purification can be achieved by recrystallization from ethanol to yield pure 4,6-dinitro-1,3-dimethylbenzene.

Step 2: Reduction of 4,6-Dinitro-1,3-dimethylbenzene

The conversion of the dinitro intermediate to the target diamine is the final and most critical step. Catalytic hydrogenation is the preferred industrial method due to its efficiency, high yields, and cleaner waste profile compared to stoichiometric metal/acid reductions.

Causality in Catalyst and Condition Selection

Catalytic hydrogenation involves the use of a metal catalyst (e.g., Palladium, Platinum, or Nickel) to facilitate the reaction between hydrogen gas and the nitro groups.

-

Choice of Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aromatic nitro compounds.[3] It offers excellent activity and selectivity, minimizing unwanted side reactions like ring hydrogenation. Raney Nickel is a more economical alternative, though it may sometimes require higher pressures and temperatures.[3]

-

Solvent: A polar solvent like ethanol or methanol is typically used to dissolve the dinitro compound and facilitate its interaction with the solid catalyst surface and dissolved hydrogen.

-

Pressure and Temperature: The reaction is typically run under a positive pressure of hydrogen (e.g., 4-10 bar) to increase the concentration of dissolved hydrogen and accelerate the reaction rate.[4] Moderate temperatures (e.g., 40-80°C) are used to provide sufficient activation energy without promoting side reactions.[4][5]

Caption: Experimental workflow for catalytic hydrogenation.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is based on typical conditions for the reduction of aromatic dinitro compounds.[4][5][6]

-

Reactor Charging: To a high-pressure hydrogenation vessel (autoclave), add 40 g (0.20 mol) of 4,6-dinitro-1,3-dimethylbenzene and 400 mL of ethanol.

-

Catalyst Addition: Carefully add 2.0 g of 5% Palladium on Carbon (Pd/C) catalyst (5% w/w relative to the substrate) under an inert atmosphere (e.g., nitrogen or argon).

-

System Purge: Seal the reactor and purge the system several times with nitrogen to remove all oxygen, followed by several purges with hydrogen gas.

-

Reaction Conditions: Pressurize the reactor to 5 bar (approx. 75 psi) with hydrogen. Begin stirring and heat the mixture to 60°C. The reaction is exothermic; cooling may be required to maintain the temperature.

-

Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake from the supply cylinder. The theoretical amount of hydrogen required is 6 molar equivalents.

-

Work-up: Once the reaction is complete (typically 4-6 hours), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

-

Isolation and Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol. The combined filtrate is concentrated under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/heptane). The melting point of the pure compound is 106.5-108 °C.[7]

Data Summary and Comparison

The choice of reduction method significantly impacts yield, purity, and operational complexity.

| Parameter | Catalytic Hydrogenation (Pd/C) | Chemical Reduction (Fe/HCl) |

| Typical Yield | > 95% | 80-90% |

| Purity | High; minimal side products | Moderate; may contain residual metals |

| Reagents | H₂ gas, catalytic Pd/C | Stoichiometric Iron powder, HCl |

| Waste Stream | Recyclable catalyst, solvent | Acidic iron sludge (significant) |

| Safety Concerns | Handling of H₂ gas, pyrophoric catalyst | Corrosive acid, large exotherm |

| Scalability | Excellent; preferred for industrial scale | More complex due to solids handling |

Conclusion

The synthesis of this compound is most effectively achieved through a robust two-step pathway involving the controlled dinitration of m-xylene followed by catalytic hydrogenation. This route is characterized by high regioselectivity in the nitration step and clean, high-yield conversion in the reduction step. For researchers and developers, the catalytic hydrogenation method offers superior performance in terms of yield, product purity, and environmental impact, making it the authoritative choice for both laboratory and industrial production. Careful control of reaction parameters—temperature, pressure, and catalyst loading—is paramount to achieving optimal results and ensuring operational safety.

References

- CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine. Google Patents.

-

Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(2), 164-166. Available at: [Link]

-

Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. (2013). Chemical Engineering Transactions, 35. Available at: [Link]

-

m-Xylylenediamine. Wikipedia. Available at: [Link]

-

Li, Y., et al. (2022). Effective Synthesis of m-Xylylene Dicarbamate via Carbonylation of m-Xylylene Diamine with Ethyl Carbamate over Hierarchical TS-1 Catalysts. ACS Omega. Available at: [Link]

-

Li, Y., et al. (2022). Effective Synthesis of m-Xylylene Dicarbamate via Carbonylation of m-Xylylene Diamine with Ethyl Carbamate over Hierarchical TS-1 Catalysts. PMC - NIH. Available at: [Link]

-

Diamine Biosynthesis: Research Progress and Application Prospects. (2020). PMC - NIH. Available at: [Link]

-

Parab, V. L., & Palav, A. V. (2015). Facile synthesis of n, n-dimethyl paraphenylene diamine dihydrochloride: A photographic developer dye. ResearchGate. Available at: [Link]

-

Ramaswami, R., & Pinkus, A. G. (1986). IMPROVED HIGH-YIELD CONVERSION OF DINITROMESITYLENE TO NITROMESIDINE. Organic Preparations and Procedures International. Available at: [Link]

-

Catalytic Hydrogenation of Dimethyl-Nitrobenzene to Dimethyl-Aniline in a Three-Phase Reactor: Reaction Kinetics and Operation Condition. (2017). American Journal of Physical Chemistry. Available at: [Link]

-

CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHYL ANILINE, EFFECT OF SOME PROCESS CONDITION. (2017). Chemical Engineering: An International Journal (CEIJ). Available at: [Link]

-

2,4-Dinitromesitylene. PubChem - NIH. Available at: [Link]

-

This compound. LookChem. Available at: [Link]

-

Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. (2014). MDPI. Available at: [Link]

Sources

- 1. 2,4-Dinitromesitylene | C9H10N2O4 | CID 11849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Catalytic Hydrogenation of Dimethyl-Nitrobenzene to Dimethyl-Aniline in a Three-Phase Reactor: Reaction Kinetics and Operation Condition, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 5. airccse.com [airccse.com]

- 6. N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 2,4-diamino-m-xylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and applications of 2,4-diamino-m-xylene, also known by its IUPAC name, 2,4-dimethylbenzene-1,3-diamine. This aromatic diamine is a vital building block in synthetic chemistry, with significant potential in polymer science and as a precursor for pharmacologically active compounds. This document consolidates critical data, including physicochemical properties and detailed analytical methodologies, to serve as a foundational resource for researchers in the field.

Introduction: Unveiling 2,4-diamino-m-xylene

2,4-diamino-m-xylene (2,4-dimethylbenzene-1,3-diamine) is an aromatic organic compound featuring a xylene core with two amino groups positioned at the 2 and 4 positions of the benzene ring. The presence of both the hydrophobic xylene backbone and the reactive amino functional groups imparts a unique combination of properties, making it a valuable intermediate in the synthesis of a diverse range of chemical entities. Its structural isomers, such as m-xylylenediamine, where the amino groups are attached to the methyl substituents, have found broad applications, particularly as epoxy curing agents.[1][2] However, the distinct substitution pattern of 2,4-diamino-m-xylene, with the amino groups directly on the aromatic ring, offers different reactivity and potential applications, particularly in the synthesis of heterocyclic compounds and polymers with specific thermal and mechanical properties.

This guide aims to provide a detailed exploration of the molecular characteristics of 2,4-diamino-m-xylene, moving from its fundamental properties to its synthesis and potential for future research and development, especially in the pharmaceutical industry.

Molecular Structure and Physicochemical Properties

The molecular structure of 2,4-diamino-m-xylene is foundational to its chemical behavior. The arrangement of the amino and methyl groups on the benzene ring influences its reactivity, solubility, and intermolecular interactions.

Molecular Formula: C₈H₁₂N₂[3]

Molecular Weight: 136.19 g/mol [3]

IUPAC Name: 2,4-dimethylbenzene-1,3-diamine[3]

CAS Number: 13438-26-1[3]

SMILES: CC1=C(C(=C(C=C1)N)C)N[3]

InChI Key: XVBLEUZLLURXTF-UHFFFAOYSA-N[3]

The structure consists of a 1,3-dimethylbenzene (m-xylene) core with amino groups at positions 2 and 4. The presence of two electron-donating amino groups and two weakly electron-donating methyl groups activates the aromatic ring towards electrophilic substitution. The adjacent amino groups also allow for the formation of various heterocyclic systems through condensation reactions.

Table 1: Physicochemical Properties of 2,4-diamino-m-xylene

| Property | Value | Reference(s) |

| Melting Point | 56-57 °C | [4] |

| Boiling Point | 104 °C (at 3.5 Torr) | [4] |

| Density | 1.076 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage Temperature | 2-8°C, protect from light | [4] |

These properties indicate that 2,4-diamino-m-xylene is a solid at room temperature and requires protection from light for stable storage. Its moderate melting point and boiling point under vacuum are important considerations for its purification and handling in a laboratory setting.

Synthesis of 2,4-diamino-m-xylene: A Mechanistic Approach

The synthesis of 2,4-diamino-m-xylene typically proceeds through a multi-step process starting from m-xylene. A common and logical synthetic route involves the dinitration of m-xylene followed by the reduction of the nitro groups to amino groups. This approach is analogous to the production of other aromatic diamines, such as m-phenylenediamine from dinitrobenzene.[5]

Conceptual Synthetic Pathway

A plausible and widely utilized strategy for introducing amino groups onto an aromatic ring is the nitration-reduction sequence. The expertise in the field suggests that the directing effects of the methyl groups in m-xylene will guide the regioselectivity of the nitration step.

Caption: Conceptual synthetic pathway for 2,4-diamino-m-xylene.

Experimental Protocol: Reduction of 2,4-Dinitro-m-xylene

While a specific protocol for the dinitration of m-xylene to yield the 2,4-dinitro isomer as the major product requires careful optimization, the subsequent reduction is a more standard transformation. The following is a generalized, field-proven protocol for the reduction of dinitro aromatics to diamines, which can be adapted for the synthesis of 2,4-diamino-m-xylene from its dinitro precursor.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2,4-dinitro-m-xylene and a suitable solvent such as ethanol.

-

Addition of Reducing Agent: To this solution, add a reducing agent. A common choice is tin (Sn) metal in the presence of concentrated hydrochloric acid (HCl). The reaction is typically exothermic and may require initial cooling.

-

Reflux: After the initial reaction subsides, heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture and neutralize the excess acid by the careful addition of a base, such as sodium hydroxide (NaOH), until the solution is alkaline. This will precipitate tin salts.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 2,4-diamino-m-xylene.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of synthesized 2,4-diamino-m-xylene. The following sections detail the expected outcomes from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 2,4-diamino-m-xylene is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern. The amino protons will likely appear as a broad singlet, and the two methyl groups will also give rise to singlet signals.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule. Due to the molecule's asymmetry, eight distinct signals are expected: six for the aromatic carbons and two for the methyl carbons. The chemical shifts of the carbons bonded to the amino groups will be significantly influenced by the nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,4-diamino-m-xylene is expected to exhibit characteristic absorption bands:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino groups.

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

-

N-H Bending: The scissoring vibration of the amino groups is expected around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 2,4-diamino-m-xylene will show a molecular ion peak (M⁺) corresponding to its molecular weight (136.19 g/mol ). The fragmentation pattern can provide further structural information.

Reactivity and Applications in Research and Development

The presence of two nucleophilic amino groups on an activated aromatic ring makes 2,4-diamino-m-xylene a versatile precursor for the synthesis of various complex molecules.

Polymer Chemistry

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyamides and polyimides.[6] The incorporation of 2,4-diamino-m-xylene into polymer chains can impart desirable properties like thermal stability, chemical resistance, and specific mechanical characteristics. Its reaction with diacyl chlorides or dianhydrides would lead to the formation of polyamides and polyimides, respectively. The methyl groups on the backbone can influence the polymer's solubility and processing characteristics.

Caption: Polymerization of 2,4-diamino-m-xylene to form a polyamide.

Drug Development and Medicinal Chemistry

Ortho-phenylenediamines are key synthons for a variety of nitrogen-containing heterocyclic compounds, many of which exhibit significant biological activity. The condensation of 2,4-diamino-m-xylene with 1,2-dicarbonyl compounds, for instance, leads to the formation of quinoxalines, a class of compounds with a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.[7] The methyl substituents on the quinoxaline ring, derived from the 2,4-diamino-m-xylene precursor, can be used to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Workflow for Quinoxaline Synthesis:

-

Reactant Preparation: Dissolve 2,4-diamino-m-xylene and a 1,2-dicarbonyl compound in a suitable solvent, such as ethanol or acetic acid.

-

Condensation Reaction: Heat the reaction mixture, often under reflux, to drive the condensation and cyclization.

-

Product Isolation: Upon completion, cool the reaction mixture to allow the quinoxaline product to crystallize.

-

Purification: Collect the product by filtration and purify it by recrystallization.

Caption: Experimental workflow for the synthesis of quinoxaline derivatives.

Safety and Handling

Conclusion

2,4-diamino-m-xylene is a structurally interesting aromatic diamine with considerable potential for applications in polymer chemistry and medicinal chemistry. Its synthesis, while requiring careful control of regioselectivity, follows established chemical principles. The presence of reactive amino groups allows for its incorporation into a wide range of molecular architectures. This guide provides a foundational understanding of its properties and potential uses, encouraging further research into this versatile chemical building block. As more data becomes available, the full scope of its utility in materials science and drug discovery will undoubtedly be realized.

References

-

PubChem. 2,4-Dimethylbenzene-1,3-diamine. [Link]

-

PubChem. 2,4-Dimethylbenzene-1,3-diamine. [Link]

-

PubChem. N1,N3-Dimethylbenzene-1,3-diamine. [Link]

-

NIST. 2,4-Diamino azo benzene hydrochloride. [Link]

-

PMC. Diamine Biosynthesis: Research Progress and Application Prospects. [Link]

-

ResearchGate. 13C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

De Gruyter. Influence of diamine structure on the properties of colorless and transparent polyimides. [Link]

-

PubChem. 4,5-Dimethyl-1,2-phenylenediamine. [Link]

-

Rasayan Journal of Chemistry. FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. [Link]

-

YouTube. How many peaks are there in the 13C NMR spectrum of 1,4 dimethylbenzene|NMR|AQA A Level|Saad Anwar. [Link]

-

ResearchGate. Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. [Link]

-

Doc Brown's Chemistry. C8H10 infrared spectrum of 1,3-dimethylbenzene. [Link]

-

MDPI. Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. [Link]

-

PMC. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. [Link]

-

Wikipedia. m-Phenylenediamine. [Link]

-

MDPI. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. [Link]

-

Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene. [Link]

-

Doc Brown's Chemistry. C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum. [Link]

-

NIST. Benzene, 1,3-dimethyl-. [Link]

-

Doc Brown's Chemistry. C8H10 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 2,4-Dimethylbenzene-1,3-diamine | C8H12N2 | CID 4625581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-diMethylbenzene-1,3-diaMine CAS#: 13438-26-1 [m.chemicalbook.com]

- 5. m-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 6. specialchem.com [specialchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic Fingerprinting of 4,6-Dimethylbenzene-1,3-diamine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for 4,6-dimethylbenzene-1,3-diamine (CAS No: 3134-10-9), a crucial diamine intermediate in various chemical syntheses. Tailored for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. In the absence of readily available experimental spectra for this specific isomer, this guide leverages predicted data and comparative analysis with structurally related compounds to offer valuable insights for compound identification and characterization. Detailed, field-proven experimental protocols for obtaining high-quality spectroscopic data for solid aromatic amines are also presented, ensuring both theoretical understanding and practical applicability.

Introduction: The Chemical Identity of this compound

This compound, also known as 4,6-diamino-m-xylene, is an aromatic amine with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol .[1] Its structure, featuring a meta-oriented diamine functionality on a dimethylated benzene ring, makes it a valuable building block in the synthesis of polymers, dyes, and pharmaceutical agents. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound, ensuring the integrity of downstream applications. This guide provides an in-depth analysis of its expected spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide a detailed map of its chemical environment.

Predicted ¹H NMR Spectral Data

Due to the symmetry of the molecule, the ¹H NMR spectrum of this compound is expected to be relatively simple. The following table outlines the predicted chemical shifts (δ) in parts per million (ppm) relative to a standard reference, tetramethylsilane (TMS).

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH (H-2, H-5) | 6.0 - 6.5 | Singlet | 2H |

| Amine NH₂ | 3.5 - 4.5 | Broad Singlet | 4H |

| Methyl CH₃ | 2.0 - 2.5 | Singlet | 6H |

Causality of Chemical Shifts: The electron-donating nature of the two amino groups and two methyl groups increases the electron density on the aromatic ring, causing the aromatic protons to be shielded and appear at a relatively upfield (lower ppm) chemical shift compared to benzene (7.34 ppm). The protons of the two methyl groups are chemically equivalent and thus appear as a single sharp peak. The amine protons are subject to hydrogen bonding and exchange, resulting in a broad signal.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are as follows:

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ (C-1, C-3) | 145 - 150 |

| Aromatic C-CH₃ (C-4, C-6) | 120 - 125 |

| Aromatic CH (C-2, C-5) | 100 - 105 |

| Methyl CH₃ | 15 - 20 |

Structural Insights from ¹³C NMR: The carbons attached to the nitrogen atoms (C-1, C-3) are significantly deshielded and appear at the lowest field due to the electronegativity of nitrogen. Conversely, the aromatic CH carbons (C-2, C-5) are the most shielded. The two methyl carbons are equivalent and appear as a single peak in the aliphatic region.

Comparative Analysis with Isomers

To appreciate the subtle differences that arise from isomerism, a comparison with available data for 4,5-dimethyl-1,2-phenylenediamine is instructive. In this isomer, the different symmetry and electronic environment would lead to a more complex splitting pattern and different chemical shifts for the aromatic protons.[2]

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a solid aromatic amine.

Materials:

-

This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)[3]

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆)

-

Pasteur pipette with a small plug of glass wool[5]

-

Vial for dissolution

Procedure:

-

Sample Preparation: Weigh the appropriate amount of the solid sample into a clean, dry vial.

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. DMSO-d₆ is often a good choice for polar compounds like aromatic amines.[4]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[4] Gently swirl or vortex to dissolve the sample completely.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube.[3][6]

-

Sample Depth: Ensure the sample depth in the NMR tube is appropriate for the spectrometer, typically around 4-5 cm.[6]

-

Capping and Labeling: Cap the NMR tube and label it clearly.[6]

-

Data Acquisition: Insert the sample into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures.

Self-Validating System: The use of a deuterated solvent with a known residual peak (e.g., CDCl₃ at 7.26 ppm for ¹H) provides an internal reference for chemical shift calibration.[4] The expected number of signals and their multiplicities in the spectra should be consistent with the known molecular structure, providing internal validation of the sample's identity.

Visualization of NMR Workflow

Caption: Workflow for NMR analysis of a solid sample.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H bonds, as well as aromatic C=C stretching.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (aliphatic, CH₃) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1500 - 1600 | Medium to Strong |

| N-H Bend (amine) | 1550 - 1650 | Medium |

| C-N Stretch (aromatic amine) | 1250 - 1350 | Strong |

| C-H Out-of-plane Bend | 800 - 900 | Strong |

Interpretation of Key Bands: The presence of a doublet in the N-H stretching region is characteristic of a primary amine (-NH₂). The strong absorptions in the "fingerprint region" (below 1500 cm⁻¹) are unique to the molecule and can be used for definitive identification when compared to a reference spectrum.

Comparative Analysis with m-Phenylenediamine

The IR spectrum of the parent compound, m-phenylenediamine, shows similar N-H and aromatic C-H stretching frequencies.[7][8] The key difference in the spectrum of this compound would be the presence of aliphatic C-H stretching and bending vibrations from the two methyl groups.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality transmission IR spectrum of a solid sample.

Materials:

-

This compound (1-2 mg)[9]

-

Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)[9]

-

Agate mortar and pestle[9]

-

Pellet press and die set[10]

Procedure:

-

Grinding: Thoroughly grind 100-200 mg of dry KBr in an agate mortar to a fine powder.[9]

-

Mixing: Add 1-2 mg of the solid sample to the KBr powder in the mortar.[9] Mix thoroughly by gentle grinding to ensure a homogenous mixture.

-

Die Loading: Transfer the mixture to the die of a pellet press.

-

Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[10][11]

-

Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum, ensuring to collect a background spectrum of a pure KBr pellet.[9]

Trustworthiness of the Protocol: The use of spectroscopic grade, dry KBr is crucial to avoid interfering absorption bands from water. The visual transparency of the resulting pellet is a key indicator of a well-prepared sample that will yield a high-quality spectrum with minimal scattering effects.[10][11]

Visualization of IR Spectroscopy Principle

Caption: Principle of FTIR transmission spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly valuable for determining the molecular weight and obtaining structural information through fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that causes significant fragmentation, which can be useful for structural elucidation.[12][13]

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z of 136, corresponding to the molecular weight of the compound.[1]

-

Key Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): A prominent peak at m/z 121 ([M-15]⁺) is anticipated due to the cleavage of a methyl radical.

-

Loss of ammonia (-NH₃): A peak at m/z 119 ([M-17]⁺) may be observed.

-

Further fragmentation: The fragment ions can undergo further fragmentation, leading to a complex pattern of lower mass ions.

-

Comparative Analysis with m-Phenylenediamine

The mass spectrum of m-phenylenediamine shows a molecular ion peak at m/z 108.[14][15] Its fragmentation pattern is dominated by the loss of HCN and NH₃. The presence of the two methyl groups in this compound introduces the characteristic loss of a methyl radical as a primary fragmentation pathway, which would be absent in the spectrum of m-phenylenediamine.

Experimental Protocol for Electron Ionization Mass Spectrometry

Objective: To obtain the mass spectrum of a solid organic compound to determine its molecular weight and fragmentation pattern.

Materials:

-

This compound (a small, pure sample)

-

Volatile solvent (e.g., methanol or dichloromethane) if using a direct insertion probe with a heated tip.

Procedure:

-

Sample Introduction: The method of sample introduction will depend on the instrument configuration. For a solid sample, a direct insertion probe is often used.

-

Load a small amount of the pure solid onto the tip of the probe.

-

Alternatively, dissolve a small amount in a volatile solvent and apply the solution to the probe tip, allowing the solvent to evaporate.

-

-

Ionization: The sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[8][13]

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Authoritative Grounding: Electron ionization at 70 eV is a standard method that yields reproducible fragmentation patterns, allowing for comparison with established mass spectral libraries.[8][13]

Visualization of Mass Spectrometry Process

Caption: A simplified workflow of an electron ionization mass spectrometer.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. While experimental data for this specific isomer is not widely available, this guide provides a robust framework for its identification based on predicted NMR, IR, and MS data, complemented by comparative analysis with related compounds. The detailed experimental protocols offer a reliable methodology for researchers to obtain high-quality spectroscopic data for this and other solid aromatic amines, ensuring scientific integrity and reproducibility in their work.

References

-

Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. Retrieved January 15, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 15, 2026, from [Link]

-

NMR Sample Prepara-on. (n.d.). University of Leicester. Retrieved January 15, 2026, from [Link]

-

PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). University of Cambridge. Retrieved January 15, 2026, from [Link]

-

KBr Pellet Method. (n.d.). Shimadzu. Retrieved January 15, 2026, from [Link]

-

What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek Press. Retrieved January 15, 2026, from [Link]

-

How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023, November 2). YouTube. Retrieved January 15, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. Retrieved January 15, 2026, from [Link]

-

What are the best practices for sample preparation for NMR analysis? (2021, October 9). Reddit. Retrieved January 15, 2026, from [Link]

-

1,3-Phenylenediamine. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

-

This compound. (n.d.). LookChem. Retrieved January 15, 2026, from [Link]

-

Electron ionization. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

m-Phenylenediamine. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Electron Ionization. (2022, July 3). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024, June 28). Research and Reviews. Retrieved January 15, 2026, from [Link]

-

Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Stereochemical analysis of chiral amines, diamines, and amino alcohols: Practical chiroptical sensing based on dynamic covalent chemistry. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

A Convenient Synthesis and Spectral Studies of Diamines Derivatives. (2021, June 15). ChemRxiv. Retrieved January 15, 2026, from [Link]

-

N1,N3-Dimethylbenzene-1,3-diamine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

IR spectra of diamine. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

1,3-Phenylenediamine. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved January 15, 2026, from [Link]

-

M-Phenylenediamine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Ionization Methods for JEOL Mass Spectrometers. (n.d.). AWS. Retrieved January 15, 2026, from [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10). NIH. Retrieved January 15, 2026, from [Link]

-

2,5-Dimethyl-p-phenylenediamine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

4,5-Dimethyl-1,2-phenylenediamine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

How many peaks are there in the 13C NMR spectrum of 1,4 dimethylbenzene|NMR|AQA A Level|Saad Anwar. (2024, March 24). YouTube. Retrieved January 15, 2026, from [Link]

-

C8H10 mass spectrum of 1,3-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of m-xylene image diagram. (n.d.). Doc Brown's Chemistry. Retrieved January 15, 2026, from [Link]

-

N,N'-Dimethylbenzene-1,4-diamine. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]

-

C8H10 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 m-xylene 1-H nmr. (n.d.). Doc Brown's Chemistry. Retrieved January 15, 2026, from [Link]

-

Interpreting the Carbon-13 NMR spectrum of 1,3-dimethylbenzene. (n.d.). Doc Brown's Chemistry. Retrieved January 15, 2026, from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. organomation.com [organomation.com]

- 5. reddit.com [reddit.com]

- 6. sites.bu.edu [sites.bu.edu]

- 7. 1,3-Phenylenediamine [webbook.nist.gov]

- 8. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

- 9. shimadzu.com [shimadzu.com]

- 10. pelletpressdiesets.com [pelletpressdiesets.com]

- 11. kinteksolution.com [kinteksolution.com]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m-Phenylenediamine(108-45-2) MS spectrum [chemicalbook.com]

- 15. 1,3-Phenylenediamine [webbook.nist.gov]

Solubility of 4,6-Dimethylbenzene-1,3-diamine in organic solvents.

An In-Depth Technical Guide to the Solubility of 4,6-Dimethylbenzene-1,3-diamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (also known as 2,4-Diamino-m-xylene). Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and predictive analysis of its behavior in various organic solvents. Recognizing the scarcity of publicly available quantitative data, this guide offers a detailed, field-proven experimental protocol for the precise determination of its solubility. This enables researchers to generate reliable data tailored to their specific laboratory conditions and application needs.

Introduction: The Significance of Solubility for a Versatile Diamine

This compound is an aromatic diamine of significant interest in chemical synthesis. Aromatic diamines are foundational building blocks for a range of advanced materials, including high-performance polymers like polyamides and polyimides, as well as serving as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The success of these synthetic processes—from reaction kinetics to purification and formulation—is critically dependent on a thorough understanding of the solubility of the starting materials.

Predicting and controlling the solubility of this compound is essential for:

-

Reaction Medium Selection: Choosing a solvent that can dissolve reactants to a desired concentration is fundamental for achieving optimal reaction rates and yields.

-

Crystallization and Purification: The purification of the final product often relies on selective crystallization, a process governed by differential solubility in various solvents at different temperatures.

-

Formulation Development: In pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts its bioavailability and the choice of delivery vehicle.[2]

This guide provides the theoretical framework and practical tools necessary to master the solubility characteristics of this important chemical compound.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 3134-10-9 | [3] |

| Molecular Formula | C₈H₁₂N₂ | [3][4] |

| Molecular Weight | 136.197 g/mol | [3] |

| Appearance | Powder | |

| Melting Point | 104–108 °C | [3] |

| Boiling Point | 291.5 °C at 760 mmHg | [3] |

| Density | 1.076 g/cm³ | [3] |

| pKa (Predicted) | 5.17 ± 0.10 | [3] |

| LogP (Predicted) | 1.3 - 2.63 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

The structure of this compound features a hydrophobic benzene ring substituted with two methyl groups and two hydrophilic amino groups. This amphiphilic nature is central to its solubility behavior. The two primary amine (-NH₂) groups can act as hydrogen bond donors, while the nitrogen atoms can also act as hydrogen bond acceptors.[3] The predicted LogP value, a measure of lipophilicity, suggests a moderate affinity for nonpolar environments.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[6] The solubility of this compound is therefore a result of the interplay between its nonpolar aromatic core and its polar amine functionalities.

Role of Solvent Polarity and Hydrogen Bonding

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can engage in hydrogen bonding as both donors and acceptors.[5] The amino groups of this compound can form strong hydrogen bonds with these solvents, which promotes solubility.[7] However, the nonpolar xylene backbone can limit solubility, particularly in highly polar solvents like water. A technical guide for the related isomer, 4,5-dimethylbenzene-1,2-diamine, notes low solubility in water but good solubility in methanol and ethanol, a behavior that can be reasonably extrapolated to the 4,6-isomer.[8][9]

-

Polar Aprotic Solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents have dipole moments but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors.[5] They can interact with the N-H protons of the diamine, and their overall polarity can solvate the molecule effectively. Therefore, good solubility is generally expected in these solvents.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents lack significant polarity and cannot form hydrogen bonds.[10] The primary interactions with this compound will be weaker van der Waals forces with the aromatic ring and methyl groups. While the nonpolar backbone favors solubility, the energy required to break the strong intermolecular hydrogen bonds between the diamine molecules in its solid crystal lattice may not be sufficiently compensated by these weak interactions. Consequently, lower solubility is anticipated in strongly nonpolar solvents compared to polar ones. However, solvents with some polarizability, like diethyl ether or toluene, may show moderate solubility.

Temperature Effects

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[11][12] The additional thermal energy helps to overcome the intermolecular forces in the solid's crystal lattice, allowing the solvent to solvate the individual molecules more effectively.[5] This principle is fundamental for purification by recrystallization.

The relationship between solubility, temperature, and the physical properties of the solute can be described by thermodynamic models, which often incorporate factors like the melting point and enthalpy of fusion.[2][13]

Experimental Protocol for Quantitative Solubility Determination

Given the absence of extensive public data, an experimental approach is necessary. The isothermal equilibrium method is a reliable and widely used technique to determine the solubility of a solid in a solvent.

Principle

An excess amount of the solid solute is agitated in a known volume of solvent at a constant temperature for a sufficient period to reach equilibrium, creating a saturated solution. The concentration of the solute in the clear, saturated liquid phase is then determined, typically by gravimetric analysis after solvent evaporation.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatically controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven or vacuum oven

Step-by-Step Methodology

-

Preparation: Accurately weigh a glass vial. Add a known volume (e.g., 5.00 mL) of the chosen organic solvent to the vial.

-

Addition of Solute: Add an excess amount of this compound to the vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary kinetic studies to determine the minimum time required to achieve a stable concentration.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for several hours to let the undissolved solid settle.

-

Sample Collection: Carefully withdraw a known volume (e.g., 2.00 mL) of the clear supernatant using a pipette fitted with a syringe filter to avoid transferring any solid particles.

-

Gravimetric Analysis: Transfer the filtered aliquot into a pre-weighed, clean, and dry evaporating dish. Record the exact mass of the dish.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80 °C). A vacuum oven is preferred for high-boiling point solvents.

-

Final Weighing: Once the solvent has completely evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of dish)] / (Volume of aliquot in mL) * 100

Self-Validating System and Trustworthiness

To ensure the reliability of the results:

-

Equilibrium Confirmation: Take samples at different time points (e.g., 12, 24, 48 hours). If the calculated solubility remains constant, equilibrium has been reached.

-

Temperature Control: Maintain a constant temperature (±0.5 °C) throughout the experiment, as solubility is highly temperature-dependent.

-

Triplicate Measurements: Perform each solubility determination in triplicate to ensure reproducibility and calculate the standard deviation.

-

Purity of Materials: Use high-purity solute and solvents, as impurities can significantly affect solubility.

Data Presentation and Visualization

The following table provides a template for organizing experimentally determined solubility data for this compound.

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) ± SD |

| Polar Protic | Methanol | 25 | Experimental Data |

| Ethanol | 25 | Experimental Data | |

| Water | 25 | Experimental Data | |

| Polar Aprotic | Acetone | 25 | Experimental Data |

| Dimethylformamide (DMF) | 25 | Experimental Data | |

| Acetonitrile | 25 | Experimental Data | |

| Nonpolar | Toluene | 25 | Experimental Data |

| Hexane | 25 | Experimental Data | |

| Diethyl Ether | 25 | Experimental Data |

Visualizing Methodologies and Concepts

Diagrams created using Graphviz can clarify complex workflows and relationships.

Caption: A stepwise workflow for the gravimetric determination of solubility.

Caption: Primary intermolecular forces driving solubility.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a deep understanding of its physicochemical properties and the fundamental principles of solubility allows for strong predictive power. Its amphiphilic nature—a nonpolar xylene core with two polar amine groups—suggests moderate to high solubility in polar aprotic and polar protic solvents, and lower solubility in highly nonpolar solvents. This guide provides the necessary theoretical background and a robust experimental protocol to empower researchers to determine precise solubility values, facilitating optimized process design, purification, and formulation in their specific applications.

References

- American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility.

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Abraham Entertainment. (2025, November 16). Solubility Of Polar Compounds: Unraveling The Secrets.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Sigma-Aldrich. (n.d.). This compound.

- Chemistry For Everyone. (2025, May 7). How Do Hydrogen Bonds Influence Solubility? YouTube.

- LookChem. (n.d.). This compound.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- Benchchem. (n.d.). Solubility Profile of 4,5-Dimethylbenzene-1,2-diamine in Organic Solvents: A Technical Guide.

- BLD Pharm. (n.d.). This compound.

- Benchchem. (n.d.). A Technical Guide to the Research Applications of 4,5-Dimethylbenzene-1,2-diamine.

- CLEAR & SIMPLE. (2012, May 7). Factors that Affect Solubility. YouTube.

- PMC. (2020, September 25). Diamine Biosynthesis: Research Progress and Application Prospects.

Sources

- 1. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lookchem.com [lookchem.com]

- 4. 3134-10-9|this compound|BLD Pharm [bldpharm.com]

- 5. caymanchem.com [caymanchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to Sourcing 4,6-Dimethylbenzene-1,3-diamine: From Supplier Vetting to Quality Verification

An In-depth Technical Guide for Scientists and Drug Development Professionals

As a critical starting material and building block in the synthesis of advanced polymers, pharmaceuticals, and specialized chemical intermediates, the procurement of 4,6-Dimethylbenzene-1,3-diamine (also known as 4,6-diamino-m-xylene) demands rigorous diligence. The purity, isomeric consistency, and documentation of this reagent directly impact experimental reproducibility, downstream process yields, and the ultimate success of research and development programs. This guide provides an in-depth framework for navigating the supplier landscape, understanding critical quality attributes, and implementing a robust incoming quality control (IQC) protocol to ensure the integrity of your research.

Section 1: The Commercial Supplier Landscape

The supply chain for this compound (CAS No. 3134-10-9) ranges from large, multinational catalog companies to specialized synthesis labs. Understanding the tiers of suppliers is key to aligning procurement strategy with project needs.

-

Global Chemical Catalogs: Companies like Sigma-Aldrich (Merck), TCI America, and Alfa Aesar provide convenient access to research-scale quantities. They typically offer well-documented products with readily available Certificates of Analysis (CoA) and Safety Data Sheets (SDS). However, for larger scale-up needs, they may act as distributors rather than primary manufacturers, which can impact lot-to-lot consistency.

-

Niche & Custom Synthesis Suppliers: Companies such as Ambeed, BLD Pharm, and AK Scientific often provide a wider range of derivatives and can be valuable partners for sourcing related compounds or engaging in custom synthesis projects.[1][2] These suppliers can offer competitive pricing, particularly for bulk quantities.

-

Online Marketplaces: Platforms like LookChem and ChemicalBook aggregate listings from numerous, often international, suppliers.[3][4] While these platforms offer a broad view of the market, they require careful vetting of the actual end-supplier to ensure quality and reliability.

The following table summarizes a selection of prominent suppliers and the typical grades of this compound they offer.

| Supplier | Purity Grades Offered | Typical Scale | Key Considerations |

| Sigma-Aldrich | Typically ≥97% | 100 mg - 10 g | Extensive documentation, reliable for R&D scale.[5] |

| TCI America | >98.0% | 25 g - 500 g | Strong reputation for quality in organic reagents. |

| AK Scientific, Inc. | Varies | 5 g and up | Known supplier of building blocks for drug discovery.[3] |

| BLD Pharm | Varies | Gram to Kilogram | Offers a wide range of reagents with available analytical data.[2] |

| LookChem Aggregator | 95% to 99% | Gram to Bulk | Requires direct vetting of the listed manufacturer/distributor.[3] |

Section 2: Decoding Quality - A Deep Dive into Specifications

A supplier's Certificate of Analysis is the primary document attesting to a product's quality. However, a Senior Scientist must look beyond the headline purity number and scrutinize the data for what it reveals about the material's suitability for a specific application.

Key Quality Attributes for this compound:

-

Assay (Purity): Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is common for research grades. For applications in polymer science or API synthesis, a purity of >99.5% may be required to avoid side reactions or the introduction of impurities that are difficult to remove later.

-

Identity Confirmation: The CoA should confirm the material's identity using methods like Nuclear Magnetic Resonance (¹H NMR) and/or Mass Spectrometry (MS). This is non-negotiable.

-

Appearance: Should be a powder, with color ranging from off-white to tan. Significant deviation could indicate oxidation or contamination.

-

Melting Point: A sharp melting point range (e.g., 106-108 °C) is a strong indicator of high purity.[3] A broad or depressed range suggests the presence of impurities.

-

Isomeric Purity: The synthesis of this compound can potentially generate other isomers (e.g., 2,4-Dimethylbenzene-1,3-diamine). For applications where precise regiochemistry is critical, such as in the formation of specific polymer linkages, the absence of these isomers must be confirmed, often by a high-resolution chromatographic method.

Section 3: The Self-Validating System: An Incoming Quality Control (IQC) Protocol

While a supplier's CoA is essential, it represents a snapshot of a specific batch. Implementing a streamlined in-house IQC protocol is a hallmark of a robust research program. It provides independent verification, protects against out-of-spec material, and ensures long-term experimental consistency.

Protocol: Identity and Purity Verification of this compound

This protocol outlines a two-pronged approach using ¹H NMR for identity and HPLC-UV for purity confirmation.

1. Instrumentation and Materials:

-

400 MHz (or higher) NMR Spectrometer

-

HPLC system with a UV/Vis or Photodiode Array (PDA) detector[6]

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)[7]

-

Analytical balance, volumetric flasks, pipettes, vials

-

Reagents: Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), HPLC-grade acetonitrile and water, trifluoroacetic acid (TFA).

2. Step-by-Step Methodology:

A. Identity Verification via ¹H NMR Spectroscopy:

-

Sample Preparation: Accurately weigh ~5-10 mg of the received this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum.[7]

-

Data Analysis: Compare the acquired spectrum to a reference spectrum or expected chemical shifts. The spectrum should exhibit:

-

Two distinct singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons.

-

A singlet in the aliphatic region (~2.0-2.2 ppm), integrating to 6 protons, for the two methyl groups.

-

A broad singlet corresponding to the four amine protons (-NH₂). The chemical shift of this peak can vary depending on concentration and solvent.

-

The absence of significant unassigned peaks confirms the structural identity and lack of major organic impurities.

-

B. Purity Assessment via HPLC-UV:

-

Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (with 0.1% TFA). A typical starting gradient could be 10% Acetonitrile, ramping to 95% over 15 minutes.

-

Standard/Sample Preparation: Prepare a stock solution of the material in the mobile phase at approximately 1 mg/mL. Dilute further to ~0.1 mg/mL for injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.[7]

-

Injection Volume: 10 µL.

-

UV Detection: Monitor at a wavelength where the aromatic system absorbs, typically around 230 nm or 280 nm.

-

Column Temperature: 30 °C.

-

-

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.[7] The acceptance criterion should be aligned with the project's requirements (e.g., ≥98%).

Section 4: A Logical Framework for Chemical Procurement

To ensure a systematic and auditable approach to sourcing critical reagents, a defined workflow is essential. This process minimizes risks associated with quality, supply chain disruptions, and regulatory compliance.

Caption: Workflow for sourcing and validating critical chemical reagents.

Conclusion

The selection of a commercial supplier for this compound is a critical decision that extends far beyond a simple price comparison. For researchers, scientists, and drug development professionals, a meticulous approach grounded in supplier vetting, deep analysis of specifications, and robust, independent quality verification is paramount. By adopting the principles and protocols outlined in this guide, research organizations can mitigate risks, ensure the integrity of their starting materials, and build a foundation for scientifically sound and reproducible results.

References

-

LookChem. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76635, 4,5-Dimethyl-1,2-phenylenediamine. [Link]

-

Lee, J. H., et al. (2024). Development of analysis method for m-xylenediamine as aldehyde scavenger using HPLC–PDA. Food Science and Technology, 44, e119923. [Link]

Sources

- 1. 3134-10-9 | this compound | Aryls | Ambeed.com [ambeed.com]

- 2. 3134-10-9|this compound|BLD Pharm [bldpharm.com]

- 3. lookchem.com [lookchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | 3134-10-9 [sigmaaldrich.com]

- 6. Development of analysis method for m-xylenediamine as aldehyde scavenger using HPLC–PDA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Historical and Technical Guide to the Synthesis of Aromatic Diamines

For Researchers, Scientists, and Drug Development Professionals

Aromatic diamines are a cornerstone of modern chemistry, forming the backbone of everything from high-performance polymers like Kevlar® to vital pharmaceuticals and specialized dyes. Their synthesis, a field rich with over 180 years of chemical innovation, offers a compelling narrative of industrial pragmatism, mechanistic discovery, and the ongoing pursuit of efficiency and safety. This guide provides an in-depth exploration of the core synthetic strategies, tracing their historical development and offering practical, field-proven insights into their application.

Part 1: The Genesis of Aromatic Amines - A 19th Century Revolution

The story of aromatic diamine synthesis is inextricably linked to the birth of the synthetic dye industry in the mid-19th century. The foundational challenge was the conversion of readily available nitroaromatic compounds, derived from the nitration of coal tar distillates like benzene and toluene, into their corresponding amino derivatives.

The Zinin Reduction: A Sulfidic Dawn (1842)

The first major breakthrough came in 1842 from the Russian chemist Nikolay Zinin.[1] Working with nitrobenzene, Zinin discovered that it could be reduced to aniline using an alcoholic solution of ammonium sulfide. This reaction, now known as the Zinin reduction, involves the use of divalent sulfur reagents (sulfides, hydrosulfides, or polysulfides) to effect the reduction of nitroarenes.[2]

The reaction proceeds through a series of intermediates, likely including nitroso and hydroxylamine species, with the sulfide being oxidized to thiosulfate.[1] While of immense historical importance, the Zinin reduction has been largely superseded by more economical and higher-yielding methods.[2] However, its mildness and selectivity can still be advantageous for the synthesis of sensitive compounds where other reduction methods might fail or cause undesired side reactions.[3]

Reaction Mechanism: Zinin Reduction

The mechanism involves the nucleophilic attack of the sulfide ion on the electron-deficient nitro group, followed by a series of proton and electron transfers.

Caption: Proposed pathway for the Zinin reduction of a nitroarene.

The Béchamp Reduction: The Age of Iron (1854)

Just over a decade after Zinin's discovery, French chemist Antoine Béchamp developed a method that would dominate industrial aniline production for a century.[4] The Béchamp reduction utilizes iron metal in the presence of a mineral acid, typically hydrochloric acid, to reduce nitroaromatics.[5][6]

The true reducing agent is believed to be ferrous iron (Fe²⁺), which is generated in situ by the reaction of iron metal with the acid. The reaction is highly exothermic and proceeds via a multistep mechanism involving nitroso and hydroxylamine intermediates.[4] A key advantage of this method was the low cost and ready availability of iron filings, a byproduct of the burgeoning industrial revolution.[7] Though effective, the traditional process generates large quantities of iron oxide sludge, posing significant environmental challenges.[4] Modern adaptations, known as the Laux process, have refined the reaction to produce valuable iron oxide pigments alongside the amine, turning a waste stream into a co-product.[5]

Part 2: Foundational Industrial Syntheses of Phenylenediamines

The direct application of these early reduction methods to dinitroaromatics paved the way for the large-scale production of the three phenylenediamine isomers (ortho-, meta-, and para-), which are critical monomers and chemical intermediates.

p-Phenylenediamine (PPD) via Béchamp Reduction

p-Phenylenediamine (PPD), a key component in the production of aramid fibers (e.g., Kevlar®), hair dyes, and antioxidants, is primarily synthesized by the reduction of p-nitroaniline. The Béchamp reduction provides a classic and robust laboratory-scale method for this transformation.

Experimental Protocol: Synthesis of p-Phenylenediamine from p-Nitroaniline [1]

-

Setup: In a round-bottom flask equipped with a reflux condenser, add 150 mL of water and heat to 95 °C.

-

Addition of Reactants: Add 100 g of p-nitroaniline to the hot water. Gradually and cautiously add 5 mL of concentrated hydrochloric acid followed by approximately 100 g of fine iron powder. The reaction is exothermic; control the addition rate to prevent excessive frothing. Use external cooling if necessary.

-

Reaction Monitoring: Continue the process until a spot test on filter paper shows the disappearance of the yellow color of the starting material.

-

Work-up: Make the reaction mixture alkaline by adding a solution of sodium carbonate. Boil the mixture and filter it while hot to remove the iron residue.

-

Isolation: Concentrate the filtrate by evaporation until the p-phenylenediamine base begins to crystallize. Cool the solution to complete crystallization.

-

Purification: Collect the crystals by filtration. The crude product can be purified by recrystallization. The reported yield is approximately 80% of the theoretical value.[1]

m-Phenylenediamine (MPD) via Catalytic Hydrogenation